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Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology
profile of Vit-45, chemically known as ferric carboxymaltose. Vit-45 is a macromolecular ferric
hydroxide carbohydrate complex designed for the intravenous treatment of iron deficiency. The
preclinical data package, compiled from a series of in vivo and in vitro studies, demonstrates a
favorable safety profile. The primary toxicity observed is related to iron overload in iron-replete
animals, a predictable outcome for this class of compounds. No evidence of genotoxicity,
carcinogenicity, or adverse effects on reproduction has been found. This document
summarizes key quantitative data, details the experimental protocols for pivotal studies, and
provides visualizations of relevant pathways and workflows to support further research and
development.

Introduction

Vit-45 is a colloidal iron (lll) hydroxide complex stabilized by a carbohydrate shell, which allows
for the controlled release of iron. This design minimizes the amount of labile, ionic iron in the
serum, thereby reducing the potential for oxidative stress and toxicity associated with free iron.
The preclinical safety evaluation of Vit-45 was conducted in accordance with international
regulatory guidelines to characterize its toxicological profile, identify potential target organs,
and establish a safe clinical starting dose. The studies were designed to assess the effects of
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single and repeated doses, as well as to evaluate safety pharmacology, genotoxicity,
carcinogenicity, and reproductive toxicity.

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the effects of Vit-45
on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.

[1]
Key Findings:

o Central Nervous System (CNS): In an Irwin dose-range study in rats, intravenous
administration of Vit-45 at doses of 30 or 90 mg iron/kg had no observable effects on
behavior, locomotor activity, or body temperature.[2]

o Cardiovascular System: Two studies in dogs evaluated the cardiovascular effects of Vit-45
administered via slow infusion or bolus injection at doses of 30 and 90 mg iron/kg. No
significant adverse effects on cardiovascular parameters, including QT interval and ECG
morphology, were observed.[2]

o Respiratory and Renal Systems: No significant adverse effects on respiratory or renal
function were noted in the safety pharmacology studies.[2]

Experimental Protocol: Cardiovascular Safety in Dogs

o Objective: To assess the potential effects of intravenously administered Vit-45 on
cardiovascular parameters in conscious telemetered Beagle dogs.

e Animal Model: Male and female Beagle dogs (n=4 per sex).

e Dosing: A single intravenous infusion of Vit-45 at dose levels of 0 (vehicle control), 30, and
90 mg iron/kg.

o Parameters Monitored: Continuous recording of electrocardiogram (ECG), heart rate, and
arterial blood pressure pre-dose and for 24 hours post-dose. Clinical observations were
performed at regular intervals.
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» Data Analysis: Changes from baseline in cardiovascular parameters were calculated and
statistically analyzed.

Toxicology

A comprehensive set of toxicology studies was performed in various species to assess the
potential toxicity of Vit-45 following acute and repeated administration.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the maximum
non-lethal dose and to identify potential acute toxic effects.

Table 1: Summary of Acute Toxicity Data for Vit-45

. Route of . .
Species L . LD50 (mg iron/kg) Key Observations
Administration

Enlarged spleen at

Mouse Intravenous (bolus) ~2000 )
maximal doses.[2]
>1000 (non-lethal Enlarged spleen at
Rat Intravenous (bolus) ]
dose) maximal doses.[2]
Increased plasma
transaminases and
Dog Intravenous (bolus) Not determined alkaline phosphatase

at doses from 60 to
240 mg iron/kg.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies of up to 26 weeks in duration were performed in rats and dogs.
The primary findings were related to iron accumulation in organs of the reticuloendothelial
system (RES), particularly the liver, spleen, and kidneys, which is an expected consequence of
administering high doses of iron to iron-replete animals.

Table 2: Summary of Repeated-Dose Toxicity Studies for Vit-45
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Key
NOAEL LOAEL L
. Findings
. . Dosing (mg (mg
Species Duration Route . . at LOAEL
Schedule iron/kg/w  iron/kglw d
an
eek) eek)
Above
Iron
Thrice deposition
Rat 13 weeks weekly \ - 30 in liver,
(bolus) spleen,
kidneys.
Iron
Once deposition
Rat 26 weeks weekly \Y] - 9 in liver,
(infusion) spleen,
kidneys.
Once
Iron
weekly N
) ) deposition
(infusion) o
Dog 13 weeks ] v 9 30 in liver,
or Thrice
spleen,
weekly
kidneys.
(bolus)
Iron
Thrice deposition
Dog 26 weeks weekly \ 9 30 in liver,
(bolus) spleen,
kidneys.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocol: 13-Week Intravenous Toxicity
Study in Rats

¢ Objective: To evaluate the potential toxicity of Vit-45 following repeated intravenous
administration to rats for 13 weeks.
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Animal Model: Sprague-Dawley rats (10/sex/group).

Dosing: Vit-45 administered via intravenous bolus injection three times per week for 13
weeks at dose levels of O (vehicle control), 3, 9, and 30 mg iron/kg/week.

Parameters Evaluated: Clinical observations, body weight, food consumption,
ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic
and microscopic pathology.

Data Analysis: Statistical analysis of quantitative data was performed to compare treated
groups with the control group.
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Caption: Experimental workflow for a 13-week repeated-dose toxicity study.

Genotoxicity

Vit-45 was evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its
potential to induce gene mutations or chromosomal damage.

Table 3: Summary of Genotoxicity Studies for Vit-45
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Metabolic
Assay Type Test System L Result
Activation
) S. typhimurium (Ames ) ) )
Gene Mutation With and without S9 Negative
test)
Chromosomal In vivo Micronucleus ]
) N/A Negative
Aberration Test (Rodent)

Key Findings: Vit-45 did not show any evidence of mutagenic or clastogenic potential in the

conducted studies.[1]

Experimental Protocol: In Vivo Rodent Micronucleus
Assay (OECD 474)

Objective: To determine if Vit-45 induces chromosomal damage or damage to the mitotic
apparatus in bone marrow erythroblasts.

Animal Model: Male and female mice (e.g., C57BL/6), 5 per sex per group.

Dosing: Test article administered via intravenous injection, typically on two consecutive days.
Dose levels are based on a preliminary range-finding study, with the highest dose being the
maximum tolerated dose (MTD). A vehicle control and a known clastogen (e.g.,
cyclophosphamide) as a positive control are included.

Sample Collection: Bone marrow is collected from the femurs approximately 24 hours after
the final dose.

Analysis: Bone marrow smears are prepared and stained (e.g., with Giemsa). The frequency
of micronucleated polychromatic erythrocytes (MN-PCES) is determined by scoring at least
2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCES) is also
calculated as a measure of cytotoxicity.

Data Interpretation: A positive result is a statistically significant, dose-related increase in the
frequency of MN-PCEs in treated groups compared to the vehicle control.

Carcinogenicity
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Long-term carcinogenicity studies in rodents have not been conducted, which is often the case
for intravenous iron replacement products intended for intermittent use. The negative results
from the genotoxicity battery, along with the understanding that Vit-45 is composed of an iron
core and a carbohydrate shell that degrades to endogenous components, suggest a low risk of
carcinogenicity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats and rabbits to assess
the potential effects of Vit-45 on fertility and embryo-fetal development.

Key Findings:

 Fertility and Early Embryonic Development (Rat): No adverse effects on male or female
fertility were observed.

o Embryo-Fetal Development (Rat and Rabbit): Vit-45 was not found to be teratogenic in either
species. Studies with radio-labelled Vit-45 demonstrated a barrier function of the placenta.[1]

o Lactation: A low transfer of iron from Vit-45 into the milk of lactating rats was observed.[1]

Experimental Protocol: Embryo-Fetal Development
Study (ICH S5(R3))

» Objective: To detect adverse effects on the pregnant female and the development of the
embryo and fetus following administration of Vit-45 during the period of organogenesis.

e Animal Models: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

e Dosing: Daily intravenous administration of Vit-45 from gestation day 6 through 17 for rats
and gestation day 6 through 18 for rabbits. At least three dose levels and a concurrent
control group are used.

o Evaluations:

o Maternal: Clinical signs, body weight, food consumption, and terminal examination of
uterine contents (number of corpora lutea, implantations, resorptions, live and dead

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20648926/
https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20648926/
https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://www.benchchem.com/product/b15546923?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

fetuses).

o Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for

malformations and variations.

o Data Analysis: The incidence of findings is compared between treated and control groups.

Mechanism of Toxicity: Iron Overload and Oxidative
Stress

The primary mechanism of toxicity observed in preclinical studies with Vit-45 is iron overload.

This occurs when the administered iron exceeds the storage capacity of the reticuloendothelial
system (RES), leading to iron deposition in parenchymal tissues. This excess iron can catalyze
the formation of reactive oxygen species (ROS), leading to oxidative stress and potential tissue

damage.
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Caption: Vit-45 iron metabolism and potential toxicity pathway.

Conclusion

The preclinical safety and toxicology data for Vit-45 (ferric carboxymaltose) demonstrate a well-
characterized and predictable safety profile. The toxicity observed in nonclinical species is
primarily a consequence of iron overload, an expected pharmacological effect when
administering high doses of an iron supplement to iron-replete animals. Vit-45 is non-genotoxic
and has shown no adverse effects on reproductive function or embryo-fetal development in
animal studies. The comprehensive safety pharmacology studies revealed no adverse effects
on major physiological functions. This robust preclinical data package supports the safe use of
Vit-45 in the intended clinical setting for the treatment of iron deficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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